molecular formula C16H20N2O4 B7345638 (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide

(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide

Cat. No. B7345638
M. Wt: 304.34 g/mol
InChI Key: NZTYGXCLKUAVPU-NHYWBVRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a member of the dioxane family and has a unique structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide involves its ability to bind to specific targets such as enzymes and receptors. This binding results in the inhibition of the target's activity, which can lead to various physiological effects. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the modulation of various signaling pathways. This modulation can result in various physiological effects such as the inhibition of cell proliferation and the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide in lab experiments is its potent inhibitory activity against certain enzymes and receptors. This makes it a valuable tool for investigating the role of these targets in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the investigation of (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide. One of the most promising areas of research is in the development of new drugs based on the structure of this compound. Further investigation into its mechanism of action and its potential applications in the treatment of various diseases is also needed. Additionally, the toxicity of this compound needs to be further investigated to determine its safety for use in humans.

Synthesis Methods

The synthesis of (2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide involves several steps. One of the most common methods used to synthesize this compound is the reaction between 3-methyl-1,4-dioxane-2,5-dione and 2-(2-oxopyrrolidin-1-yl)aniline in the presence of a catalyst such as triethylamine. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide has been extensively studied in various scientific fields. One of its most promising applications is in the field of drug discovery. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors, making it a potential candidate for the development of new drugs. It has also been investigated for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

(2S,3S)-3-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]-1,4-dioxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-15(22-10-9-21-11)16(20)17-12-5-2-3-6-13(12)18-8-4-7-14(18)19/h2-3,5-6,11,15H,4,7-10H2,1H3,(H,17,20)/t11-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTYGXCLKUAVPU-NHYWBVRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCO1)C(=O)NC2=CC=CC=C2N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](OCCO1)C(=O)NC2=CC=CC=C2N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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